molecular formula C14H18BrNO2 B113315 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde CAS No. 938370-87-7

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B113315
CAS No.: 938370-87-7
M. Wt: 312.2 g/mol
InChI Key: LYMCTSKYDFSRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde ( 938370-87-7) is a chemical building block with the molecular formula C 14 H 18 BrNO 2 and a molecular weight of 312.20 . This compound is characterized by a benzaldehyde group substituted with a bromo moiety and an ether chain terminating in a piperidine ring, a structure that suggests its utility as a versatile intermediate in organic synthesis and medicinal chemistry research. The presence of both an aldehyde and a bromine atom on the aromatic ring makes it a valuable substrate for further functionalization through reactions such as nucleophilic substitution and metal-catalyzed cross-couplings. Researchers may employ this compound in the design and synthesis of targeted molecular libraries, particularly in developing pharmacologically active molecules where the piperidine moiety is a common feature. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-4-(2-piperidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMCTSKYDFSRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610184
Record name 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938370-87-7
Record name 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagents

ComponentRolePurity Requirement
3-Bromo-4-hydroxybenzaldehydePhenolic substrate≥98%
1-(2-Chloroethyl)piperidineAlkylating agent≥95%
Potassium carbonateBase (deprotonates phenol)Anhydrous, ≥99%
Dimethylformamide (DMF)SolventDry, molecular sieves

Reaction Conditions Optimization

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temperatures accelerate etherification but risk side reactions.
Reaction time12–24 hoursProlonged duration ensures complete conversion.
Molar ratio (Phenol:Alkylating agent)1:1.2–1.5Excess alkylating agent drives reaction completion.

Example Procedure:

  • Dissolve 3-bromo-4-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (50 mL).

  • Add 1-(2-chloroethyl)piperidine (12 mmol) and K₂CO₃ (15 mmol).

  • Reflux at 90°C for 18 hours under nitrogen.

  • Cool, filter, and concentrate under reduced pressure.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Comparative Analysis of Methodologies

Solvent Selection

SolventDielectric ConstantYield (%)Advantages
DMF36.782High solubility for polar substrates.
DMSO46.778Enhances reaction rate but complicates purification.
Acetonitrile37.565Lower toxicity but reduced efficiency.

Base Optimization

BasepKaYield (%)Byproduct Formation
K₂CO₃10.382Minimal
Cs₂CO₃10.385Low
Triethylamine10.760Significant

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred to enhance heat transfer and mixing efficiency. Key adaptations include:

  • Solvent recycling to reduce waste.

  • In-line analytics (e.g., FTIR) for real-time monitoring.

  • Yield : 78–85% at kilogram scale.

Challenges and Mitigation Strategies

ChallengeSolution
Hydrolysis of aldehyde groupUse dry solvents and inert atmosphere.
Piperidine moiety instabilityMaintain pH > 9 during reaction.
Low solubility of intermediatesIncrease solvent polarity (e.g., DMF).

Analytical Validation

TechniquePurposeKey Observations
¹H NMR Confirm ether linkage and substitution patternδ 9.8 ppm (aldehyde proton), δ 3.6–2.4 ppm (piperidine and ethoxy protons).
HPLC Purity assessment≥98% purity after purification.
Mass Spec Molecular weight verification[M+H]⁺ = 313.08 (calculated: 313.06).

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzoic acid.

    Reduction: Formation of 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzyl alcohol.

Scientific Research Applications

Organic Synthesis

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for creating various heterocyclic compounds, which are essential in pharmaceutical chemistry.

Pharmaceutical Research

The compound is under investigation for its potential therapeutic applications, particularly in treating neurological disorders due to the piperidine moiety's neuroactive properties. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown .

Case Study: Acetylcholinesterase Inhibition
In studies on piperidine derivatives, certain compounds exhibited micromolar inhibitory potency against AChE, suggesting that modifications to the structure can enhance biological activity. This highlights the potential of this compound in developing new cholinesterase inhibitors for Alzheimer’s disease treatment .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the piperidine ring may contribute to this activity, indicating potential for further exploration in developing antibacterial agents.

Material Science Applications

In addition to its chemical and biological applications, this compound is also explored in material science for synthesizing advanced materials with specific electronic or optical properties. Its unique structure may facilitate the development of novel materials with enhanced functionalities.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is largely dependent on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde with five analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) XLogP3 Key Structural Differences Biological Activity (Reported) Source
This compound Br (3), OCH₂CH₂-piperidine (4) 314.2 ~3.5* Reference compound Not explicitly reported
3-Bromo-4-(dipropylamino)benzaldehyde (Analog 14) Br (3), N(CH₂CH₂CH₃)₂ (4) ~280.2 ~4.2 Dipropylamino instead of ethoxy-piperidine ALDH1A3 inhibition; antiproliferative (prostate cancer)
3-Methyl-4-(piperidin-1-yl)benzaldehyde (Analog 15) CH₃ (3), piperidine (4) ~231.3 ~2.8 Methyl replaces Br; no ethoxy linker ALDH1A3 inhibition
3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde Cl (3), OCH₂CH₂-piperidine (4) 269.7 ~3.0 Br → Cl substitution No activity data
3-(2-(Piperidin-1-yl)ethoxy)benzaldehyde H (3), OCH₂CH₂-piperidine (4) ~249.3 ~2.5 No Br; unsubstituted at position 3 Discontinued; no activity data
2-Bromo-6-(piperidin-1-yl)benzaldehyde Br (2), piperidine (6) 268.2 3.0 Br and piperidine at positions 2 and 6 No activity data

*Estimated based on structural contributions.

Key Findings

Halogen Substitution :

  • Replacing Br with Cl (e.g., 3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde) reduces molecular weight by ~44 g/mol and slightly lowers lipophilicity (XLogP3 ~3.0 vs. ~3.5). Bromine’s larger atomic radius may enhance steric effects and binding affinity in target enzymes like ALDH isoforms .

Linker and Substituent Effects: The ethoxy linker in the target compound increases flexibility compared to direct piperidine substitution (e.g., Analog 15). This may improve solubility but reduce membrane permeability .

Positional Isomerism :

  • 2-Bromo-6-(piperidin-1-yl)benzaldehyde () demonstrates how positional changes alter electronic distribution. The target compound’s 3-Br/4-OCH₂CH₂-piperidine arrangement may optimize interactions with ALDH isoforms compared to the 2-Br/6-piperidine analog .

Biological Activity: Analog 14 (3-bromo-4-(dipropylamino)benzaldehyde) showed the highest antiproliferative activity in prostate cancer cells, highlighting the importance of amino substituents in ALDH1A3 inhibition . The target compound’s ethoxy-piperidine group may mimic structural motifs in kinase inhibitors, though direct evidence is lacking.

Biological Activity

3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom and a piperidine moiety, which are significant for its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C1H1C2H3C3H4C5H5C6H6C7H7\text{C}_1\text{H}_1\text{C}_2\text{H}_3\text{C}_3\text{H}_4\text{C}_5\text{H}_5\text{C}_6\text{H}_6\text{C}_7\text{H}_7

Key Features:

  • Bromo Group: The presence of the bromine atom enhances the compound's electrophilicity, potentially increasing its reactivity with biological targets.
  • Piperidine Moiety: This nitrogen-containing ring is often associated with neuroactive properties and can influence the compound's interaction with neurotransmitter systems.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with piperidine rings have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to structural similarities.

Neuroactive Properties

The piperidine moiety is crucial in determining the neuroactive potential of this compound. Research has indicated that piperidine derivatives can modulate neurotransmitter systems, particularly those involving acetylcholine. For example, studies on related compounds have shown that they can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown, thereby enhancing cholinergic signaling .

Case Study 1: Acetylcholinesterase Inhibition

In a study examining various piperidine derivatives, it was found that certain compounds retained micromolar inhibitory potency against AChE. The introduction of specific substituents significantly enhanced their activity compared to simpler analogs. This underscores the importance of structural modifications in optimizing biological activity .

Case Study 2: Anticancer Screening

A series of piperidine-containing compounds were screened for their anticancer properties. Compounds exhibiting high potency against cancer cell lines were identified, with mechanisms involving microtubule destabilization and apoptosis induction being common . While direct studies on this compound are necessary, the trends observed suggest promising avenues for research.

Comparative Analysis

Compound NameKey Structural FeaturesBiological Activity
This compoundBromo substituent, piperidine moietyPotential antimicrobial and neuroactive properties
6-Bromo-3-methoxy-2-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehydeMethoxy group instead of bromoAntimicrobial activity observed
4-BromobenzaldehydeBromo substituent on para positionVaries by substitution; less potent than piperidine analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.